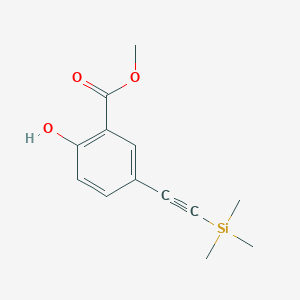

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate

Description

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate is a substituted benzoate ester featuring a hydroxyl group at position 2 and a trimethylsilyl (TMS)-protected ethynyl group at position 4. This compound is of interest in organic synthesis due to its dual functional groups: the hydroxyl group enables further derivatization (e.g., esterification or coupling reactions), while the TMS-ethynyl group serves as a protected alkyne for controlled cross-coupling reactions such as Sonogashira or Glaser couplings . Its structural complexity and versatility make it a valuable intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name |

methyl 2-hydroxy-5-(2-trimethylsilylethynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3Si/c1-16-13(15)11-9-10(5-6-12(11)14)7-8-17(2,3)4/h5-6,9,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSDOLBGZNROSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C#C[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598697 | |

| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119754-18-6 | |

| Record name | Methyl 2-hydroxy-5-[(trimethylsilyl)ethynyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Coupling Reaction

The key step in the synthesis is the Sonogashira cross-coupling of methyl 2-hydroxy-5-halobenzoate (usually bromide) with trimethylsilylacetylene. The reaction proceeds under an inert atmosphere (argon or nitrogen) using palladium catalysts and copper(I) iodide as a co-catalyst.

| Parameter | Typical Conditions |

|---|---|

| Starting material | Methyl 2-hydroxy-5-bromobenzoate |

| Alkyne reagent | Trimethylsilylacetylene |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) or Tetrakis(triphenylphosphine)palladium(0) |

| Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine or diisopropylamine |

| Solvent | Dry acetonitrile or tetrahydrofuran (THF) |

| Temperature | 20–90 °C |

| Reaction time | 2.5 to 36 hours |

| Atmosphere | Argon or nitrogen |

| Yield | 69–95% |

Example procedure: Methyl 2-hydroxy-5-bromobenzoate (1 equiv) is combined with trimethylsilylacetylene (1.2 equiv), Pd catalyst (2 mol%), CuI (4 mol%), and triethylamine (2 equiv) in dry acetonitrile under argon. The mixture is stirred at 90 °C for 18–36 hours. After completion, the reaction is quenched with aqueous acid, extracted, dried, and purified by silica gel chromatography to yield the product in up to 95% yield.

Alternative Preparation via Trimethylchlorosilane Protection

Another reported method involves the reaction of methyl 2-hydroxy-5-ethynylbenzoate with trimethylchlorosilane to introduce the trimethylsilyl protecting group on the ethynyl moiety. This method is less common but useful for protecting the terminal alkyne functionality post-synthesis.

| Parameter | Typical Conditions |

|---|---|

| Starting material | Methyl 2-hydroxy-5-ethynylbenzoate |

| Reagent | Trimethylchlorosilane |

| Solvent | Anhydrous organic solvent (e.g., dichloromethane) |

| Base | Triethylamine or pyridine |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 to 3 hours |

| Yield | Not explicitly quantified in literature but generally high |

This method involves the nucleophilic substitution of the terminal alkyne proton by the trimethylsilyl group, stabilizing the ethynyl function for further manipulation or storage.

Purification and Characterization

Following synthesis, the crude product is typically purified by flash column chromatography using hexane/ethyl acetate mixtures. The purified compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR signals include a singlet around 4.3–4.4 ppm for the methyl ester protons, aromatic multiplets between 7.5–8.0 ppm, and a singlet for the trimethylsilyl methyl groups near 0.2 ppm.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 248.35 g/mol.

- Infrared Spectroscopy (IR): Characteristic ester carbonyl stretch (~1730 cm^-1) and alkyne C≡C stretch (~2100–2200 cm^-1).

- Chromatographic purity: Typically >95% as assessed by HPLC.

Summary Table of Key Preparation Methods

| Step | Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Sonogashira coupling | Methyl 2-hydroxy-5-bromobenzoate | Trimethylsilylacetylene, Pd catalyst, CuI, base | 20–90 °C, 2.5–36 h, inert gas | 69–95 | Most common and efficient method |

| 2 | Trimethylsilyl protection | Methyl 2-hydroxy-5-ethynylbenzoate | Trimethylchlorosilane, base | 0 °C to RT, 1–3 h | High | Protects terminal alkyne post-synthesis |

Research Findings and Considerations

- The Sonogashira coupling is highly efficient for introducing the trimethylsilyl-ethynyl group onto the aromatic ring, with yields often exceeding 90% under optimized conditions.

- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and purity.

- The presence of the hydroxy group on the aromatic ring may require careful control of reaction parameters to avoid side reactions.

- The trimethylsilyl group serves as a protecting group for the alkyne, facilitating further synthetic transformations or biological evaluations.

- Purification by silica gel chromatography is essential to remove palladium residues and side products.

- Stability studies indicate that the compound remains stable under standard laboratory storage conditions but may degrade upon prolonged exposure to moisture or strong acids.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a precursor for the formation of biologically active molecules.

Medicine: It is involved in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of materials such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can be easily removed or substituted, allowing the compound to form new bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Methyl 5-ethynyl-2-methoxybenzoate (Compound 10.5)

Structural Differences :

- Replaces the hydroxyl group (position 2) with a methoxy (-OCH₃) group.

- Lacks the TMS-protecting group on the ethynyl moiety (position 5).

Synthesis: Synthesized via deprotection of methyl 2-methoxy-5-((trimethylsilyl)ethynyl)benzoate using potassium carbonate in methanol/tetrahydrofuran (THF), yielding 71% after purification . The absence of the TMS group simplifies subsequent alkyne reactions but reduces stability during storage.

Applications :

Used as a terminal alkyne in coupling reactions. The methoxy group enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.

Methyl 3-((trimethylsilyl)ethynyl)benzoate

Structural Differences :

- TMS-ethynyl group at position 3 instead of 5.

- Lacks a hydroxyl group; the carboxylic acid is esterified.

Synthesis: Prepared via Sonogashira coupling between methyl 3-iodobenzoate and TMS-acetylene, followed by deprotection with tetra-n-butylammonium fluoride (64% yield over two steps) .

Applications :

Key intermediate in polymer synthesis (e.g., diacetylene polymers via Glaser coupling). The meta-substitution pattern alters conjugation properties compared to para-substituted analogues .

Methyl 2-methoxy-5-(methylsulfonyl)benzoate

Structural Differences :

- Methoxy group at position 2 and methylsulfonyl (-SO₂CH₃) group at position 5.

Synthesis: No direct synthesis data provided, but sulfonyl groups are typically introduced via oxidation of thioethers or direct sulfonation.

Applications :

Common in agrochemicals (e.g., sulfonylurea herbicides). The sulfonyl group enhances solubility and bioactivity compared to ethynyl derivatives .

Methyl 3-ethynylbenzoate

Structural Differences :

- Ethynyl group at position 3; lacks TMS protection and hydroxyl groups.

Synthesis :

Deprotection of TMS-ethynyl intermediates (similar to Compound 10.5).

Applications :

Used in polymer chemistry; the unprotected ethynyl group facilitates polymerization but requires careful handling due to reactivity .

Comparative Data Table

Key Research Findings

Protective Group Strategy : The TMS group in this compound enhances stability during synthesis compared to unprotected ethynyl analogues, which are prone to oxidation or polymerization .

Substituent Effects : Hydroxyl groups (vs. methoxy) increase acidity and reactivity in nucleophilic reactions, while sulfonyl groups enhance solubility and biological activity .

Positional Isomerism : Ethynyl groups at position 5 (para to hydroxyl) improve conjugation in polymers compared to meta-substituted derivatives .

Biological Activity

Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate is a compound of interest in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and a trimethylsilyl ethynyl moiety attached to a benzoate structure. Its molecular formula is , and it has been identified as a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.

- Receptor Binding : It may act as a ligand for specific receptors, affecting signaling pathways related to cellular functions.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases.

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Demonstrated that similar compounds exhibit antioxidant properties, suggesting potential for this compound. |

| Wang et al. (2008) | Identified structural features that enhance antioxidant activity in related benzoate derivatives. |

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, showing efficacy against various bacterial strains.

| Study | Findings |

|---|---|

| Research on benzoate derivatives | Highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that this compound could exhibit similar effects. |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 25 | |

| MCF-7 | 30 |

These results indicate that this compound possesses selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Studies

- Synthesis and Biological Evaluation : A study reported the synthesis of this compound and evaluated its biological activity through various assays, confirming its role as a potential therapeutic agent against oxidative stress-related diseases.

- Comparative Analysis : Comparative studies with structurally similar compounds demonstrated that modifications in the benzoate structure significantly affect biological activity, highlighting the importance of the trimethylsilyl group in enhancing stability and reactivity.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate?

Answer:

The compound is typically synthesized via Sonogashira coupling between methyl 5-iodo-2-hydroxybenzoate and trimethylsilyl acetylene. Key steps include:

- Protection of the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during coupling .

- Palladium/copper-catalyzed cross-coupling under inert conditions (e.g., degassed THF or DMF) .

- Deprotection using tetra-n-butylammonium fluoride (TBAF) to restore the hydroxyl group .

- Purification via flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product .

Basic: What analytical techniques are essential for structural confirmation?

Answer:

- LCMS : Confirm molecular ion peaks (e.g., m/z 278.42 for the parent ion) and fragmentation patterns .

- NMR : Analyze and spectra to verify the silyl ethynyl group (e.g., 0.25 ppm for trimethylsilyl protons) and ester carbonyl ( ~165-170 ppm) .

- FT-IR : Identify characteristic peaks (e.g., C≡C stretch at ~2100 cm, hydroxyl O-H stretch at ~3200 cm) .

Advanced: How can competing side reactions during Sonogashira coupling be mitigated?

Answer:

Common issues include alkyne homocoupling or palladium catalyst deactivation . Strategies:

- Use degassed solvents and inert atmospheres to prevent oxidative dimerization .

- Optimize catalyst ratios (e.g., Pd(PPh)/CuI) and reaction temperatures (40–60°C) .

- Introduce bulky ligands (e.g., P(o-tol)) to suppress undesired pathways .

Advanced: How do researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Unexpected peaks in NMR : Check for residual solvents (e.g., DMSO, THF) or byproducts from incomplete deprotection .

- Mass discrepancies in LCMS : Verify ionization efficiency (e.g., use ESI+ mode) and consider isotopic patterns (e.g., silicon in trimethylsilyl groups) .

- Contradictory IR signals : Compare with literature spectra of analogous compounds (e.g., methyl 4-((trimethylsilyl)ethynyl)benzoate) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TBAF) .

Advanced: What strategies prevent hydroxyl group interference during functionalization?

Answer:

- Temporary protection : Convert the hydroxyl to a tert-butyldimethylsilyl (TBS) ether before coupling, followed by mild deprotection with TBAF .

- Regioselective reactions : Employ directing groups (e.g., ester moieties) to control substitution patterns on the aromatic ring .

Advanced: How is this compound utilized in polymer chemistry or materials science?

Answer:

- Glaser coupling : Deprotect the trimethylsilyl ethynyl group to form a terminal alkyne, enabling oxidative dimerization into conjugated diyne polymers .

- Conductive materials : Incorporate into π-conjugated systems for organic electronics, leveraging the ethynyl group’s electron-withdrawing properties .

Basic: What are the compound’s stability considerations under varying pH conditions?

Answer:

- Acidic conditions : Risk of ester hydrolysis; avoid prolonged exposure to pH < 4 .

- Basic conditions : Hydroxyl group deprotonation may enhance reactivity; monitor using pH-stable solvents (e.g., DMSO) .

Advanced: How can researchers optimize yields in multi-step syntheses involving this compound?

Answer:

- Stepwise monitoring : Use TLC or inline LCMS to track reaction progress and intermediate purity .

- One-pot procedures : Combine protection, coupling, and deprotection steps to minimize purification losses .

Advanced: What biochemical applications exploit the trimethylsilyl ethynyl moiety?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.